3,6,9-Trioxaundecanedioic acid

Catalog No.
S538899
CAS No.
13887-98-4
M.F
C8H14O7
M. Wt
222.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9-Trioxaundecanedioic acid

CAS Number

13887-98-4

Product Name

3,6,9-Trioxaundecanedioic acid

IUPAC Name

2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

InChI

InChI=1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)

InChI Key

HJZZQNLKBWJYPD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PEG3-(CH2CO2H)2

Canonical SMILES

C(COCC(=O)O)OCCOCC(=O)O

The exact mass of the compound 3,6,9-Trioxaundecanedioic acid is 222.074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3,6,9-Trioxaundecanedioic acid (CAS 13887-98-4), commonly known as TUDS or PEG2-diacid, is a bifunctional oxa acid characterized by a hydrophilic trioxa backbone and terminal carboxylic acid groups [1]. In scientific procurement, it serves as a critical building block for synthesizing proteolysis-targeting chimeras (PROTACs), biodegradable polymers, and advanced complexing agents . Its primary value proposition lies in its combination of lipophilic and hydrophilic properties, broad liquid range, and high water solubility, which overcome the handling and formulation limitations of standard aliphatic diacids [1].

Substituting 3,6,9-Trioxaundecanedioic acid with generic aliphatic diacids (such as undecanedioic acid) or alternative PEG chain lengths compromises processability and end-product performance . Aliphatic diacids lack the ether oxygens necessary for aqueous solubility and multidentate metal complexation, leading to phase separation in aqueous media [1]. In PROTAC design, substituting the precise PEG2 spacer length alters the spatial distance between the E3 ligase and target protein ligands, which reduces ternary complex formation and increases the DC50, rendering the degrader ineffective . Furthermore, standard non-oxa polymers fail to meet the rapid >95% biodegradability threshold required for eco-friendly plastics and transient drug delivery systems [1].

Superior Aqueous Solubility via Trioxa Backbone

3,6,9-Trioxaundecanedioic acid demonstrates high aqueous solubility compared to its aliphatic analog, undecanedioic acid . The incorporation of three ether oxygens disrupts crystal lattice packing and facilitates hydrogen bonding with water, allowing TUDS to achieve aqueous solubility exceeding 100 g/L, whereas undecanedioic acid remains practically insoluble in water . This solubility differential is critical for aqueous-phase polymer synthesis and the formulation of hydrophilic drug delivery systems.

Evidence DimensionAqueous Solubility
Target Compound DataHighly soluble in water (>100 g/L)
Comparator Or BaselineUndecanedioic acid (practically insoluble in water)
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsStandard aqueous solvent systems at room temperature

High aqueous solubility eliminates the need for harsh organic solvents during formulation, reducing procurement costs for solvent handling and improving safety in pharmaceutical manufacturing.

Rapid Biodegradability for Sustainable Polymers and APIs

As an oxa acid, 3,6,9-Trioxaundecanedioic acid exhibits a rapid biodegradation profile, achieving >95% degradation within 13 days [1]. This significantly outperforms conventional polyolefins and standard aliphatic polyesters, which can persist in the environment for years [1]. The ether linkages in the TUDS backbone provide susceptible sites for hydrolytic and enzymatic cleavage, making it a highly degradable monomer for plastics, cosmetic emulsifiers, and transient drug carriers.

Evidence DimensionBiodegradability Rate
Target Compound Data>95% degradation in 13 days
Comparator Or BaselineStandard aliphatic polyesters/polyolefins (highly resistant to short-term biodegradation)
Quantified Difference>95% degradation achieved in under two weeks
ConditionsStandard biodegradability assays for oxa acids

Procuring TUDS enables manufacturers to meet strict environmental regulations and sustainability targets for biodegradable plastics and cosmetic ingredients.

Optimized Spacer Length for PROTAC Ternary Complex Formation

In the synthesis of PROTACs, the linker length is a critical determinant of degradation efficacy. 3,6,9-Trioxaundecanedioic acid acts as a PEG2-diacid linker, providing a specific spatial distance that rigid alkyl linkers or mismatched PEG chains (e.g., PEG4) cannot replicate for certain target-ligase pairs . The hydrophilic nature of the PEG2 spacer prevents the hydrophobic collapse often seen with purely aliphatic linkers, maintaining an extended conformation to facilitate ternary complex formation and minimize the DC50 .

Evidence DimensionPROTAC Linker Efficacy (DC50 Optimization)
Target Compound DataPEG2-diacid spacer prevents hydrophobic collapse and optimizes spatial distance
Comparator Or BaselineRigid alkyl linkers or mismatched PEG lengths (e.g., PEG4)
Quantified DifferencePrevents linker collapse and minimizes steric clash, lowering DC50 for specific targets
ConditionsIntracellular targeted protein degradation assays

Selecting the exact PEG2-diacid linker is essential for medicinal chemists to optimize the degradation efficiency and pharmacokinetic profile of novel PROTAC therapeutics.

Enhanced Metal Complexation for High-Tech Applications

The structural arrangement of the three ether oxygens and two terminal carboxylic acid groups in 3,6,9-Trioxaundecanedioic acid enables multidentate metal complexation[1]. Unlike simple dicarboxylic acids such as adipic acid, which offer only bidentate coordination, TUDS effectively chelates alkaline earth metals and stabilizes dispersions via steric and electronic repulsion [1]. This capacity is utilized in formulating X-ray contrast media and dispersing quantum dots.

Evidence DimensionMetal Ion Coordination Capacity
Target Compound DataMultidentate coordination via ether and carboxylate oxygens
Comparator Or BaselineSimple aliphatic dicarboxylic acids (bidentate coordination only)
Quantified DifferenceSuperior stabilization of metal dispersions and quantum dots
ConditionsOrganometallic chemistry and nanotechnology dispersion systems

Procuring TUDS provides a dual-function material that acts as both a structural building block and a powerful complexing agent for advanced nanotechnology and imaging applications.

Targeted Protein Degradation (PROTACs)

Procured as a hydrophilic PEG2-diacid linker to connect E3 ligase ligands with target protein ligands, optimizing ternary complex formation and improving the aqueous solubility of the final PROTAC molecule.

Biodegradable Polymer Synthesis

Utilized as a key monomer for synthesizing flexible and biocompatible polyesters and polyamides used in eco-friendly packaging and medical devices, leveraging its rapid >95% degradation profile [1].

Advanced Drug Delivery Systems

Applied in PEGylation technology and the creation of polymer-based carriers to enhance the bioavailability and optimize the pharmacokinetics of active pharmaceutical ingredients (APIs) without the need for harsh organic solvents [1].

Nanotechnology and Complexing Agents

Sourced as a dispersing agent for quantum dots and a complexing agent for alkaline earth metals in high-tech lubricants, cooling agents, and X-ray contrast media due to its multidentate coordination capacity [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

222.07395278 Da

Monoisotopic Mass

222.07395278 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

63VXM1976A

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13887-98-4

Wikipedia

3,6,9-trioxaundecanedioic acid

Dates

Last modified: 08-15-2023
1: Bonache MA, Alaimo A, Malo C, Millet O, Villarroel A, González-Muñiz R. Clicked bis-PEG-peptide conjugates for studying calmodulin-Kv7.2 channel binding. Org Biomol Chem. 2014 Nov 28;12(44):8877-87. doi: 10.1039/c4ob01338g. PubMed PMID: 25264745.
2: Aroua S, Schweizer WB, Yamakoshi Y. C60 pyrrolidine bis-carboxylic acid derivative as a versatile precursor for biocompatible fullerenes. Org Lett. 2014 Mar 21;16(6):1688-91. doi: 10.1021/ol500363r. Epub 2014 Mar 7. PubMed PMID: 24606113.
3: Kakkar D, Tiwari AK, Chuttani K, Khanna A, Datta A, Singh H, Mishra AK. Design, synthesis, and antimycobacterial property of PEG-bis(INH) conjugates. Chem Biol Drug Des. 2012 Aug;80(2):245-53. doi: 10.1111/j.1747-0285.2012.01394.x. Epub 2012 May 30. PubMed PMID: 22515497.

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